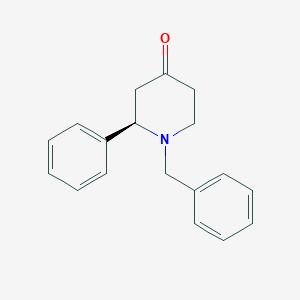
1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
This compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . The cyanopropyl indicates a three-carbon chain with a nitrile group attached, and carboxylic acid denotes the presence of a carboxyl group (COOH).
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as (3-cyanopropyl)pentamethylcyclotrisiloxane have been synthesized using organocatalytic controlled/living ring-opening polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a compound with a similar cyanopropyl group, (1-Amino-3-cyanopropyl)phosphonic acid, has a density of 1.5±0.1 g/cm³, a boiling point of 438.1±55.0 °C at 760 mmHg, and a molar refractivity of 33.9±0.3 cm³ .Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives are primarily utilized in the synthesis of various compounds. Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition for the preparation of 5-amino-1,2,3-triazole-4-carboxylates, which are key for peptidomimetics or biologically active compounds based on the triazole scaffold. This method overcomes the limitations of the Dimroth rearrangement and allows for the creation of triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).
Peptide Synthesis
Tornøe, Christensen, and Meldal (2002) reported a novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, leading to diversely 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. The process is mild, efficient, and compatible with solid-phase peptide synthesis, demonstrating the role of triazole derivatives in peptide and peptidomimetic synthesis (Tornøe et al., 2002).
Supramolecular Chemistry
Schulze and Schubert (2014) highlighted the diverse supramolecular interactions of 1,2,3-triazoles, including their ability to form hydrogen and halogen bonds, coordinate with metal ions, and act as powerful carbanionic and mesoionic carbene donors. The versatility of triazole derivatives extends to various applications in anion recognition, catalysis, and photochemistry, demonstrating their importance beyond click chemistry (Schulze & Schubert, 2014).
Polymer Electrolyte Membranes
Zhou et al. (2005) discovered that 1H-1,2,3-triazole significantly enhances proton conduction in polymer electrolyte membranes, a key component in fuel cells. The conductivity of poly(4-vinyl-1H-1,2,3-triazole) membranes without acidic dopants was remarkably higher than that of poly(4-vinylimidazole), underlining the potential of triazole derivatives in improving the performance of polymer electrolyte membranes (Zhou et al., 2005).
Mecanismo De Acción
The mechanism of action would depend on the context in which this compound is used. For instance, phosphonic acid analogs of phenylalanine substituted with fluorine, chlorine, and trifluoromethyl moieties on the aromatic ring have been evaluated for inhibitory activity against human and porcine aminopeptidases .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-cyanopropyl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c8-3-1-2-4-11-5-6(7(12)13)9-10-11/h5H,1-2,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPOSUFVPIZAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCCC#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501203216 | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-cyanopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
1423029-43-9 | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-cyanopropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-cyanopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






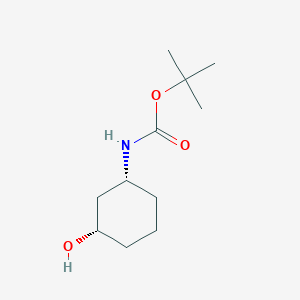

![7H-1,4-Dioxino[2,3-b]carbazol-7-one, 2,3,6,8,9,10-hexahydro-](/img/structure/B3047507.png)
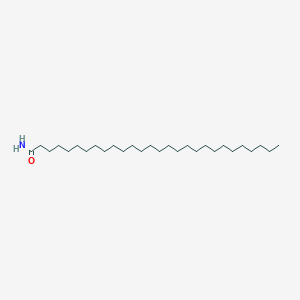
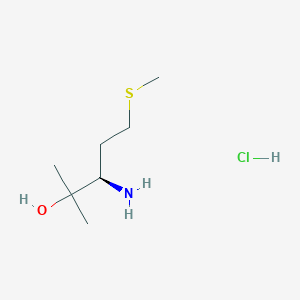

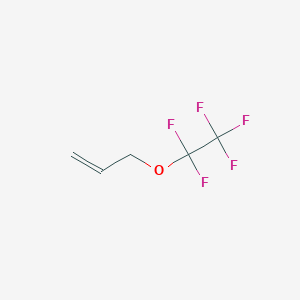

![Pregn-5-en-20-one, 3,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (3beta,16alpha)-](/img/structure/B3047516.png)
![(2S)-3-amino-N-hydroxy-2-[(4-{4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide, trifluoroacetic acid](/img/structure/B3047518.png)
